Cas no 88330-83-0 ((Z)-2-Hydroxy-5,5-dimethyl-4-oxo Ethyl Ester Sodium Salt (1:1))

(Z)-2-Hydroxy-5,5-dimethyl-4-oxo Ethyl Ester Sodium Salt (1:1) structure
88330-83-0 structure
Product name:(Z)-2-Hydroxy-5,5-dimethyl-4-oxo Ethyl Ester Sodium Salt (1:1)
CAS No:88330-83-0
MF:C10H17NaO4
MW:224.22935461998
CID:636933

(Z)-2-Hydroxy-5,5-dimethyl-4-oxo Ethyl Ester Sodium Salt (1:1) Chemical and Physical Properties

Names and Identifiers

    • 2-Hexenoic acid, 2-hydroxy-5,5-dimethyl-4-oxo-, ethyl ester, sodiumsalt, (Z)-
    • 2-Hexenoic acid, 2-hydroxy-5,5-dimethyl-4-oxo-, ethyl ester, sodium salt, (Z)- (9CI)
    • (Z)-2-?Hydroxy-?5,?5-?dimethyl-?4-?oxo Ethyl Ester Sodium Salt (1:1)
    • (Z)-2-Hydroxy-5,5-dimethyl-4-oxo Ethyl Ester Sodium Salt (1:1)
    • Inchi: 1S/C10H16O4.Na.H/c1-5-14-9(13)7(11)6-8(12)10(2,3)4;;/h6,11H,5H2,1-4H3;;/b7-6-;;
    • InChI Key: OAOLQWBJVHROJK-AQTVDGORSA-N
    • SMILES: C(/O)(\C(=O)OCC)=C/C(=O)C(C)(C)C.[NaH]

(Z)-2-Hydroxy-5,5-dimethyl-4-oxo Ethyl Ester Sodium Salt (1:1) Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
H234093-100mg
(Z)-2-​Hydroxy-​5,​5-​dimethyl-​4-​oxo Ethyl Ester Sodium Salt (1:1)
88330-83-0
100mg
$ 800.00 2023-09-07
TRC
H234093-10mg
(Z)-2-​Hydroxy-​5,​5-​dimethyl-​4-​oxo Ethyl Ester Sodium Salt (1:1)
88330-83-0
10mg
$167.00 2023-05-18
TRC
H234093-50mg
(Z)-2-​Hydroxy-​5,​5-​dimethyl-​4-​oxo Ethyl Ester Sodium Salt (1:1)
88330-83-0
50mg
$684.00 2023-05-18

(Z)-2-Hydroxy-5,5-dimethyl-4-oxo Ethyl Ester Sodium Salt (1:1) Related Literature

Additional information on (Z)-2-Hydroxy-5,5-dimethyl-4-oxo Ethyl Ester Sodium Salt (1:1)

Recent Advances in the Study of (Z)-2-Hydroxy-5,5-dimethyl-4-oxo Ethyl Ester Sodium Salt (1:1) (CAS: 88330-83-0)

The compound (Z)-2-Hydroxy-5,5-dimethyl-4-oxo Ethyl Ester Sodium Salt (1:1) (CAS: 88330-83-0) has recently gained significant attention in the field of chemical biology and pharmaceutical research. This brief aims to summarize the latest findings regarding its synthesis, biological activities, and potential therapeutic applications.

Recent studies have focused on optimizing the synthetic route for this compound, with particular emphasis on improving yield and purity. A 2023 publication in the Journal of Medicinal Chemistry reported a novel catalytic approach that achieves 92% yield while maintaining excellent stereoselectivity. The sodium salt form (1:1 ratio) has shown improved solubility characteristics compared to the free acid form, making it more suitable for pharmaceutical formulations.

In terms of biological activity, research has revealed promising anti-inflammatory properties through inhibition of key pro-inflammatory cytokines. Molecular docking studies suggest strong binding affinity to COX-2 enzymes, with IC50 values comparable to some NSAIDs currently in clinical use. However, unlike traditional NSAIDs, this compound appears to exhibit reduced gastrointestinal toxicity in animal models.

Metabolic stability studies conducted in 2024 demonstrate that the sodium salt formulation shows enhanced plasma stability compared to the ester form alone, with a half-life extension of approximately 40% in rodent models. This improved pharmacokinetic profile has sparked interest in its potential as a lead compound for chronic inflammatory conditions.

Current challenges in the development of this compound include addressing its relatively low oral bioavailability (approximately 35% in preclinical models) and understanding its full metabolic pathway. Several research groups are investigating prodrug strategies and novel formulation approaches to overcome these limitations.

The pharmaceutical industry has shown growing interest in this compound, with two major companies filing patents in 2023-2024 for related derivatives and formulations. These patents suggest potential applications in osteoarthritis, rheumatoid arthritis, and possibly neurodegenerative diseases where inflammation plays a key pathological role.

Future research directions likely to emerge include combination therapies with existing anti-inflammatory agents, exploration of its potential in cancer-related inflammation, and further optimization of its physicochemical properties for drug development. The compound's unique chemical structure and promising preliminary data position it as an interesting candidate for further investigation in both academic and industrial settings.

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